Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-aminobenzo[d]isoxazole-3-carboxylate typically involves the cycloaddition of activated primary nitro compounds with alkynes. One common method employs sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts in water or chloroform . The reaction conditions are generally mild, and the process is eco-friendly, avoiding the use of toxic metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The scalability of the process ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted isoxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, sodium hydroxide for cycloaddition, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions include substituted isoxazoles, amino derivatives, and various oxidized forms of the compound .
Scientific Research Applications
Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-aminobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A GABA receptor agonist with an isoxazole ring.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
These compounds share the isoxazole ring structure but differ in their functional groups and biological activities.
Properties
IUPAC Name |
ethyl 5-amino-1,2-benzoxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10(13)9-7-5-6(11)3-4-8(7)15-12-9/h3-5H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMCKIBWGZCJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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